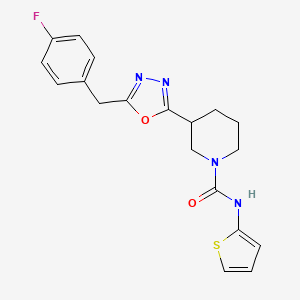![molecular formula C36H31F12O4P B2942987 Bis[3,5-bis(trifluoromethyl)phenyl][3,6-dimethoxy-2',6'-bis(1-methylethoxy)[1,1'-biphenyl]-2-yl]phosphine CAS No. 1810068-31-5](/img/structure/B2942987.png)
Bis[3,5-bis(trifluoromethyl)phenyl][3,6-dimethoxy-2',6'-bis(1-methylethoxy)[1,1'-biphenyl]-2-yl]phosphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[3,5-bis(trifluoromethyl)phenyl][3,6-dimethoxy-2’,6’-bis(1-methylethoxy)[1,1’-biphenyl]-2-yl]phosphine is a complex organophosphorus compound It is characterized by the presence of multiple trifluoromethyl groups and a biphenyl backbone, which contribute to its unique chemical properties
Mechanism of Action
Based on the structure of the compound, it is a type of phosphine ligand . Phosphine ligands are often used in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura couplings . These reactions are widely used in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds .
The exact mechanism of action would depend on the specific reaction conditions and the other reactants present. In general, these reactions involve the oxidative addition of a halide or pseudohalide to a palladium(0) complex, transmetallation with an organometallic reagent, and reductive elimination to form the desired product .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[3,5-bis(trifluoromethyl)phenyl][3,6-dimethoxy-2’,6’-bis(1-methylethoxy)[1,1’-biphenyl]-2-yl]phosphine typically involves multiple steps:
Formation of the biphenyl backbone: This can be achieved through a Suzuki coupling reaction between appropriate aryl halides and boronic acids.
Introduction of the trifluoromethyl groups: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Phosphine incorporation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Bis[3,5-bis(trifluoromethyl)phenyl][3,6-dimethoxy-2’,6’-bis(1-methylethoxy)[1,1’-biphenyl]-2-yl]phosphine can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Coordination: The phosphine group can coordinate with transition metals, forming complexes that are useful in catalysis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Coordination: Transition metals like palladium or platinum are often used in coordination reactions.
Major Products
Phosphine oxides: Formed through oxidation reactions.
Substituted derivatives: Resulting from nucleophilic substitution.
Metal complexes: Formed through coordination with transition metals.
Scientific Research Applications
Chemistry
Catalysis: The compound is used as a ligand in various catalytic reactions, including cross-coupling and hydrogenation.
Materials Science: It is explored for its potential in the development of advanced materials with unique electronic and optical properties.
Biology and Medicine
Drug Development: The compound’s unique structure is investigated for potential therapeutic applications, including as a scaffold for drug design.
Biological Probes: It can be used in the development of probes for studying biological processes.
Industry
Polymer Synthesis: The compound is used in the synthesis of specialty polymers with enhanced properties.
Electronics: It is explored for applications in electronic devices due to its unique electronic properties.
Comparison with Similar Compounds
Similar Compounds
Tris[3,5-bis(trifluoromethyl)phenyl]phosphine: Another organophosphorus compound with similar trifluoromethyl groups but different structural features.
Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine: Similar in terms of trifluoromethyl groups but contains a chlorophosphine moiety.
Uniqueness
Bis[3,5-bis(trifluoromethyl)phenyl][3,6-dimethoxy-2’,6’-bis(1-methylethoxy)[1,1’-biphenyl]-2-yl]phosphine is unique due to its biphenyl backbone and the presence of both methoxy and isopropoxy groups
Properties
IUPAC Name |
bis[3,5-bis(trifluoromethyl)phenyl]-[2-[2,6-di(propan-2-yloxy)phenyl]-3,6-dimethoxyphenyl]phosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H31F12O4P/c1-18(2)51-27-8-7-9-28(52-19(3)4)30(27)31-26(49-5)10-11-29(50-6)32(31)53(24-14-20(33(37,38)39)12-21(15-24)34(40,41)42)25-16-22(35(43,44)45)13-23(17-25)36(46,47)48/h7-19H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEACOTDENIXQLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=C(C=CC(=C2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H31F12O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
786.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2H-1,3-benzodioxol-5-yl)-1-[3-(trifluoromethyl)benzenesulfonyl]pyrrolidine](/img/structure/B2942906.png)
![N-[(1-cyclobutyl-1H-1,2,3-triazol-4-yl)methyl]prop-2-enamide](/img/structure/B2942907.png)
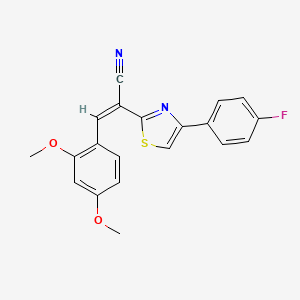
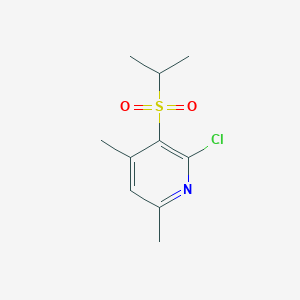
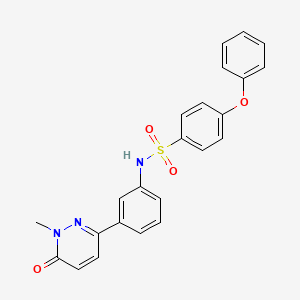
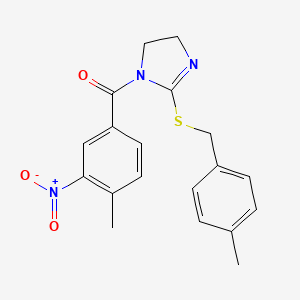
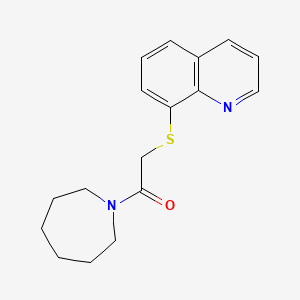
![2-[(2-Ethoxy-4-formylphenoxy)methyl]benzonitrile](/img/structure/B2942918.png)
![3-((5-((pyridin-3-ylmethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2942919.png)
![4-amino-11-ethyl-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B2942921.png)
![[(E)-[(3-methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)methylidene]amino]thiourea](/img/structure/B2942922.png)
![Lithium;pyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B2942923.png)
![2-({[1-Methyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarbonitrile](/img/structure/B2942924.png)
